molecular formula C13H18N2O2 B2460276 N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide CAS No. 1423802-46-3

N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide

Cat. No. B2460276
CAS RN: 1423802-46-3
M. Wt: 234.299
InChI Key: HUBVSQCHQRBEAG-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide, also known as CMFPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 249.32 g/mol.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide is not fully understood. However, studies have shown that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide has been shown to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to have antifungal activity against various fungal strains. However, the biochemical and physiological effects of N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide on normal cells and tissues are not fully understood.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. It also exhibits potent antitumor and antifungal activity, making it a promising candidate for further research in these fields.
However, one of the limitations of N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide is its potential toxicity to normal cells and tissues, which requires further investigation. It also has limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for research on N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and fungal infections. Another direction is to explore its potential as a building block for the synthesis of novel compounds with potential applications in various fields. Additionally, further research is needed to investigate its toxicity and potential side effects on normal cells and tissues.

Synthesis Methods

The synthesis of N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide involves the reaction of 5-methylfurfural with malononitrile in the presence of a base, followed by the reaction of the resulting intermediate with isopropylamine. The reaction yields N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide as a white crystalline solid with a yield of approximately 70%. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as an antifungal agent.
In organic synthesis, N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide has been used as a building block for the synthesis of various compounds, including pyridines and pyrimidines. It has also been studied for its potential as a ligand in catalytic reactions.
In material science, N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis.

properties

IUPAC Name

N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10(2)15(9-8-14)13(16)7-6-12-5-4-11(3)17-12/h4-5,10H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBVSQCHQRBEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)N(CC#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)propanamide

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